

# (1-Bromo-2,2,2-trifluoroethyl)benzene spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: (1-Bromo-2,2,2-trifluoroethyl)benzene

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An In-Depth Technical Guide to the Spectral Analysis of **(1-Bromo-2,2,2-trifluoroethyl)benzene**

## Authored by: Gemini, Senior Application Scientist

### Introduction

**(1-Bromo-2,2,2-trifluoroethyl)benzene** is a halogenated aromatic compound with the chemical formula  $C_8H_6BrF_3$ .<sup>[1]</sup> Its structure, featuring a stereogenic center at the benzylic carbon, a bromine atom, and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and bromine atoms necessitate a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment.

This guide provides a comprehensive analysis of the expected spectral data for **(1-Bromo-2,2,2-trifluoroethyl)benzene**, grounded in fundamental spectroscopic principles. As a Senior Application Scientist, the focus is not merely on the data itself, but on the causal relationships between the molecular structure and the spectral output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$ ,  $^{13}C$ ,  $^{19}F$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing the underlying theory, experimental considerations, and expert interpretation of the resulting data.

Compound Properties:

| Property         | Value  | Reference           |
|------------------|--|---------------------|
| Chemical Formula | <b>C<sub>8</sub>H<sub>6</sub>BrF<sub>3</sub></b> | <a href="#">[1]</a> |
| Molecular Weight | 239.03 g/mol                                     | <a href="#">[1]</a> |
| CAS Number       | 434-42-4   | <a href="#">[1]</a> |
| Appearance       | Liquid   | <a href="#">[1]</a> |

| Density | 1.555 g/mL at 25 °C | [\[1\]](#) |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **(1-Bromo-2,2,2-trifluoroethyl)benzene**, a multi-nuclear approach is essential to fully characterize the proton, carbon, and fluorine environments.

### <sup>1</sup>H NMR Spectroscopy

Core Principle: Proton NMR provides information on the number, chemical environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts are influenced by electron density, while spin-spin coupling reveals adjacent, non-equivalent protons.

Expected Spectrum Analysis: The <sup>1</sup>H NMR spectrum is predicted to show two main sets of signals: one for the aromatic protons of the benzene ring and one for the single benzylic proton.

- Aromatic Protons (C<sub>6</sub>H<sub>5</sub>-):** These five protons will appear as a complex multiplet, typically in the range of  $\delta$  7.2-7.6 ppm. The exact chemical shifts and splitting patterns are complex due to the overlapping signals of the ortho, meta, and para protons.
- Benzylic Proton (-CH(Br)CF<sub>3</sub>):** This single proton is adjacent to the electron-withdrawing bromine atom and the trifluoromethyl group, shifting it downfield. More importantly, it is coupled to the three equivalent fluorine atoms of the CF<sub>3</sub> group. According to the n+1 rule, where n is the number of adjacent equivalent nuclei with spin I=1/2, this proton's signal will be split into a quartet (3+1=4). [\[2\]](#)[\[3\]](#) The predicted chemical shift is in the range of  $\delta$  5.0-5.5 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data

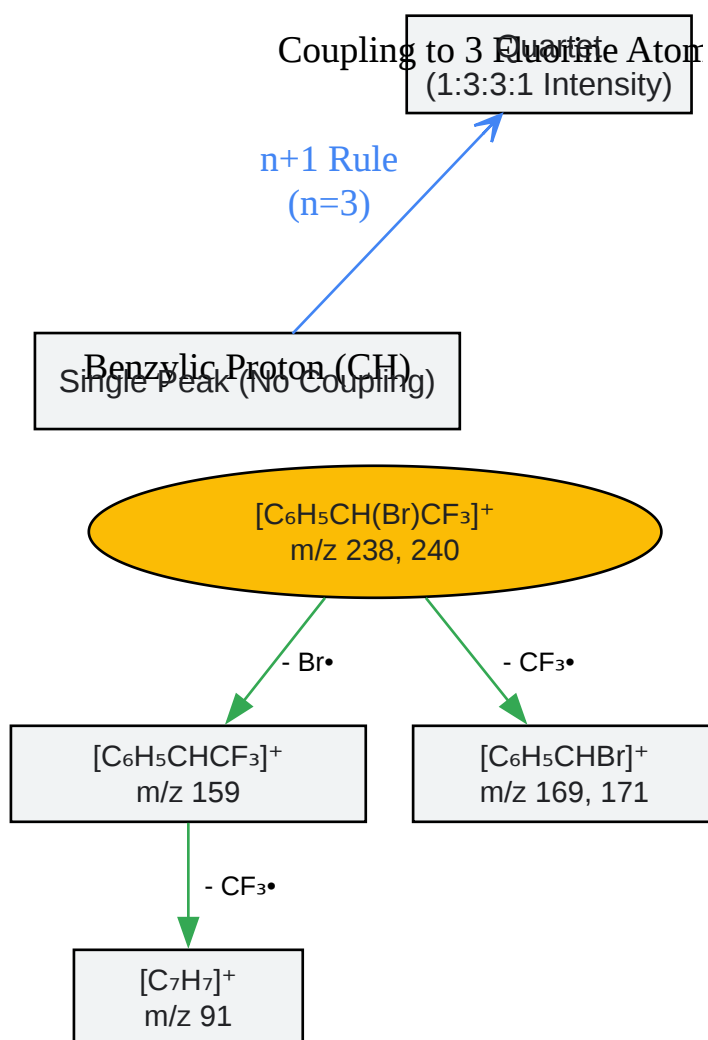
| Chemical Shift ( $\delta$ , ppm) | Protons | Multiplicity  | Coupling Constant (J) | Assignment               |
|----------------------------------|---------|---------------|-----------------------|--------------------------|
| ~ 7.2 - 7.6                      | 5H      | Multiplet (m) | N/A                   | $\text{C}_6\text{H}_5$ - |

| ~ 5.0 - 5.5 | 1H | Quartet (q) |  $^3J(\text{H-F}) \approx 7\text{-}9\text{ Hz}$  |  $-\text{CH}(\text{Br})\text{CF}_3$  |

Experimental Protocol:  $^1\text{H}$  NMR

- Sample Preparation: Dissolve ~5-10 mg of **(1-Bromo-2,2,2-trifluoroethyl)benzene** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
  - Pulse Angle:  $30\text{-}45^\circ$  to ensure full relaxation between scans.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay ( $d_1$ ): 2-5 seconds.
  - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Diagram 1: Predicted Splitting of the Benzylic Proton in  $^1\text{H}$  NMR



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